molecular formula C11H14O3 B101306 2-(3-Methoxyphenyl)-2-methylpropanoic acid CAS No. 17653-94-0

2-(3-Methoxyphenyl)-2-methylpropanoic acid

Cat. No. B101306
CAS RN: 17653-94-0
M. Wt: 194.23 g/mol
InChI Key: AJBGTOYTKPVUPX-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-methylpropanoic acid is a chemical compound that belongs to the class of organic compounds known as phenylpropanoic acids. These compounds contain a propanoic acid substituted with a phenyl group. The methoxy group in the compound indicates the presence of an ether functional group attached to the aromatic ring, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related 2-alkoxy-2-phenylpropanoic acids has been described in a general method that involves the epoxidation of α-methylstyrene followed by an acid-catalyzed in situ ring-opening reaction to yield the corresponding 2-alkoxy-2-phenyl-1-propanols. These alcohols are then oxidized to the carboxylic acids using Heyns' oxidation in good to excellent yields . This method could potentially be adapted for the synthesis of 2-(3-methoxyphenyl)-2-methylpropanoic acid by choosing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational spectroscopy of a similar compound, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, have been studied using ab initio HF and DFT methods. The study includes a normal coordinate analysis and the calculation of various molecular properties such as electric dipole moment and hyperpolarizability . Although the compound is not identical to 2-(3-methoxyphenyl)-2-methylpropanoic acid, the methods and analyses used could be applied to study the molecular structure of 2-(3-methoxyphenyl)-2-methylpropanoic acid.

Chemical Reactions Analysis

One-electron oxidation of a related compound, 2-(4-methoxyphenyl)-2-methylpropanoic acid, has been studied, showing that the oxidation leads to the formation of a decarboxylated radical, indicating a potential pathway for chemical transformations involving the side chain of the molecule . The study also discusses the influence of structural effects and pH on the reactivity, which could be relevant for understanding the chemical behavior of 2-(3-methoxyphenyl)-2-methylpropanoic acid under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-methoxyphenyl)-2-methylpropanoic acid can be inferred from studies on similar compounds. For instance, the solvent effects on the conformer distribution of 2-methoxypropanal have been analyzed, indicating that solvent interactions can significantly influence the stability of different conformers . This information could be useful in predicting the behavior of 2-(3-methoxyphenyl)-2-methylpropanoic acid in various solvents. Additionally, the nonlinear optical activity of a related compound has been investigated, suggesting that 2-(3-methoxyphenyl)-2-methylpropanoic acid may also exhibit interesting optical properties .

Scientific Research Applications

  • Neuroscience Research
    • Application : A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) has been developed and applied to normal brain tissue .
    • Method : The method involves the use of a fluorimetric technique, which is a type of spectroscopic method used to analyze the fluorescence of a sample .
    • Results : The presence of homovanillic acid in the caudate nucleus of normal animals of several species has been demonstrated .
  • Chemical Synthesis
    • Application : This compound is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction . It’s also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
    • Method : The Pictet-Spengler reaction is a chemical reaction used to synthesize tetrahydroisoquinolines . In this case, 2-(3-Methoxyphenyl)ethylamine is activated and used in the reaction . The synthesis of 1,3-oxazepines involves a palladium-catalyzed intramolecular coupling .
    • Results : The outcomes of these reactions are the formation of tetrahydroisoquinolines and 1,3-oxazepines .
  • Pharmaceutical Research

    • Application : A compound named “1,2-Bis[(3-methoxyphenyl)methyl]ethane-1,2-Dicarboxylic Acid”, which is a derivative of sesamin, has been studied for its effects on anti-inflammation and antiphotoaging .
    • Method : The study involved treating human skin fibroblasts with this compound and observing its effects on UVB-induced intracellular reactive oxygen species (ROS) production .
    • Results : The compound reduced UVB-induced photodamage both in vitro and in vivo . It also inhibited UVB-induced nitric oxide synthase (i-NOS) and cyclooxygenase (COX)-2 protein expression and inhibited nuclear factor-kappaB (NF-ĸB) translocation into the nucleus .
  • Chemical Synthesis

    • Application : “3-(2-Methoxyphenyl)propionic acid” is used in Knoevenagel condensations .
    • Method : The condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid generates (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, which is then hydrogenated in the presence of Pd/C to give "3-(2-Methoxyphenyl)propionic acid" .
    • Results : The yield of “3-(2-Methoxyphenyl)propionic acid” from this process was reported to be 95% .

Safety And Hazards

The safety data sheet for a related compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended not to eat, drink, or smoke when using this product and to wash hands and face thoroughly after handling . If inhaled or swallowed, it is advised to call a poison center or doctor/physician .

properties

IUPAC Name

2-(3-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,10(12)13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBGTOYTKPVUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445344
Record name 2-(3-Methoxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-2-methylpropanoic acid

CAS RN

17653-94-0
Record name 3-Methoxy-α,α-dimethylbenzeneacetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=17653-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-2-methylpropanoic acid
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Record name 2-(3-methoxyphenyl)-2-methylpropanoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-(3-methoxy-phenyl)-2-methyl-propionic acid ethyl ester (D98) (20.95 g, 94 mmol, 1 equiv) in EtOH (200 ml) was added 2N NaOH aqueous solution (90 ml, 180 mmol, 1.9 equiv) and the resulting mixture was stirred at 70° C. for 16 h then cooled to room temperature. Most of EtOH was removed in vacuo and the residue extracted with AcOEt then acidified to pH 1. The aqueous phase was then extracted with AcOEt and the organic phase dried over MgSO4 and concentrated in vacuo to give 2-(3-methoxy-phenyl)-2-methyl-propionic acid (D99) (15 g, 82%) as a yellow oil.
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20.95 g
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90 mL
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200 mL
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Synthesis routes and methods III

Procedure details

Into a round bottom flask, potassium hydroxide (35.4 g, 631 mmol) and water (225 mL, 12500 mmol) was added at 100° C. 2-(3-methoxy-phenyl)-2-methyl-propionitrile (44.20 g, 252.2 mmol) in Methanol (25.0 mL, 617 mmol) was added to the reaction mixture. The reaction was then heated to reflux at 130° C. over night. TLC suggested starting material. Potassium hydroxide (35.4 g, 631 mmoles) in water (50 mL) was added. The reaction was heated for 5 days. The reaction was partitioned with water (700 mL). The aqueous was acidified with concentrated HCl to pH 1. The solid was filtered and washed with water and EtOAc. The organic layer was separated. The aqueous was extracted with EtOAc (3×400 mL). The combined organic was washed with brine, and dried over MgSO4. The solid was then filtered and washed with EtOAc. The solvent was removed under vacuum to afford a brown oil. The oil was triturated with hexane to afford 2-(3-methoxy-phenyl)-2-methyl-propionic acid as a light yellow solid (36.2 g. 74%). 1H-NMR (DMSO-D6, 400 MHz): δ 12.30 (s, 1H), 7.24 (t, 1H), 6.90 (d, 1H), 6.75-6.88 (m, 2H), 3.74 (s, 3H), 1.45 (s, 6H)
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35.4 g
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225 mL
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25 mL
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50 mL
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Synthesis routes and methods IV

Procedure details

To methyl 2-(3-methoxyphenyl)-2-methylpropanoate (800 mg, 4 mmol) in THF (10 ml) and MeOH (10 ml), aqueous LiOH (excess) was added and the reaction mixture was heated at 60° C. for 7 h. Then volatiles were removed in vacuum and the aqueous layer was extracted with ether. Ether layer was discarded. Then the aqueous layer was acidified and extracted with ethyl acetate. Organic layer was dried with sodium sulfate and volatiles removed under vacuum to yield 2-(3-methoxyphenyl)-2-methylpropanoic acid.
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800 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Perspicace, L Cozzoli, EM Gargano, N Hanke… - European Journal of …, 2014 - Elsevier
17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) is responsible for the oxidation of the highly active estradiol (E2) and testosterone (T) into the less potent estrone (E1) and Δ 4 -…
Number of citations: 22 www.sciencedirect.com
D Zacheis, A Dhar, S Lu, MM Madler… - Journal of medicinal …, 1999 - ACS Publications
A class of less toxic retinoids, called heteroarotinoids, was evaluated for their molecular mechanism of growth inhibition of two head and neck squamous cell carcinoma (HNSCC) cell …
Number of citations: 70 pubs.acs.org
MM Madler - 1997 - search.proquest.com
Scope and method of study. The purpose of this project was to prepare, purify, and characterize certain flexible heteroarotinoids. Determination of anticancer properties and receptor …
Number of citations: 1 search.proquest.com

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